![molecular formula C9H7N B145761 Isoquinoline CAS No. 119-65-3](/img/structure/B145761.png)
Isoquinoline
Overview
Description
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline and is a part of many natural plant alkaloids . Isoquinoline is also the name of a family of many thousands of natural plant alkaloids . It comprises a benzene ring fused to a pyridine ring .
Synthesis Analysis
Isoquinoline can be synthesized through several methods. The most common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .
Molecular Structure Analysis
Isoquinoline has a molecular formula of C9H7N and a molecular weight of approximately 129.16 g/mol . It comprises a benzene ring fused to a pyridine ring .
Chemical Reactions Analysis
Isoquinoline undergoes various chemical reactions. For instance, it can undergo a palladium-catalyzed coupling with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization to provide isoquinolines . It can also undergo a copper (I)-catalyzed tandem reaction with 2-bromoaryl ketones, terminal alkynes, and CH3CN .
Physical And Chemical Properties Analysis
Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor . It is classified as a weak base, with a base strength comparable to that of pyridine and quinoline .
Scientific Research Applications
Isoquinoline: A Comprehensive Analysis of Scientific Research Applications
Neuroprotective Effects: Isoquinoline alkaloids have been shown to exert neuroprotective effects through various mechanisms such as inhibiting nerve injury inflammation, anti-oxidative damage, regulating autophagy, inhibiting intracellular calcium overload, and improving mitochondrial dysfunction. They also promote vascular endothelial cell proliferation, and neuronal repair and regeneration .
Pharmaceutical Applications: Isoquinoline compounds are used in pharmaceuticals as anesthetics, antihypertensive drugs, antiviral agents, and vasodilators. The search for new compounds and synthesis of tetrahydroisoquinoline alkaloid derivatives is an ongoing research area .
Clinical Drug Development: At least 38 isoquinoline-based therapeutic drugs are currently in clinical application or clinical trials. These drugs’ chemical structures and pharmacokinetics have been described in detail, highlighting the importance of isoquinoline as a core structure in drug development .
Antiviral Research: Isoquinoline and related alkaloids have shown efficacy in various scientific reports including in silico, in vitro, and in vivo evaluations. This has led to numerous human clinical trials to assess their safety, pharmacokinetics, and pharmacodynamic effectiveness in a variety of viral pathologies .
Synthesis Research: Research into the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is gaining attention due to their promising potential as drug candidates and their application in the dyes industry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJUIBRHMBBTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21364-46-5 (hydrochloride) | |
Record name | Isoquinoline | |
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DSSTOX Substance ID |
DTXSID2047644 | |
Record name | Isoquinoline | |
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Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid or hygroscopic solid with a pungent odor like anise oil mixed with benzaldehyde; mp = 26.48 deg C; [Merck Index] Light brown; mp = 24-28 deg C; [Acros Organics MSDS], Solid, Colourless liquid, hygroscopic platelets when solid; Heavy-sweet balsamic, herbaceous aroma | |
Record name | Isoquinoline | |
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Record name | Isoquinoline | |
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Record name | Isoquinoline | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Isoquinoline | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |
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Boiling Point |
242.00 to 243.00 °C. @ 760.00 mm Hg | |
Record name | Isoquinoline | |
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Record name | Isoquinoline | |
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Solubility |
4.52 mg/mL at 25 °C, Slightly soluble in water, Soluble (in ethanol) | |
Record name | Isoquinoline | |
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Record name | Isoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Isoquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.097-1.103 | |
Record name | Isoquinoline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1187/ | |
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Product Name |
Isoquinoline | |
CAS RN |
119-65-3 | |
Record name | Isoquinoline | |
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Record name | Isoquinoline | |
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Record name | Isoquinoline | |
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URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
25.5 - 26 °C | |
Record name | Isoquinoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04329 | |
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Record name | Isoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034244 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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